molecular formula C6H14ClNO B1379237 (1-Ethylazetidin-3-yl)methanol hydrochloride CAS No. 1803606-02-1

(1-Ethylazetidin-3-yl)methanol hydrochloride

Cat. No.: B1379237
CAS No.: 1803606-02-1
M. Wt: 151.63 g/mol
InChI Key: VSJBHSMWIKFBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethylazetidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a hydrochloride salt form of (1-ethylazetidin-3-yl)methanol, which is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, substituted with an ethyl group and a hydroxymethyl group.

Preparation Methods

The synthesis of (1-ethylazetidin-3-yl)methanol hydrochloride typically involves the reaction of (1-ethylazetidin-3-yl)methanol with hydrochloric acid. The synthetic route may include the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

(1-Ethylazetidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Ethylazetidin-3-yl)methanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the hydroxymethyl group play crucial roles in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(1-Ethylazetidin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

(1-ethylazetidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-7-3-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJBHSMWIKFBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethylazetidin-3-yl)methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Ethylazetidin-3-yl)methanol hydrochloride
Reactant of Route 3
(1-Ethylazetidin-3-yl)methanol hydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Ethylazetidin-3-yl)methanol hydrochloride
Reactant of Route 5
Reactant of Route 5
(1-Ethylazetidin-3-yl)methanol hydrochloride
Reactant of Route 6
(1-Ethylazetidin-3-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.